molecular formula C14H10F5NO2S B8216917 3-(4-Methoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole

3-(4-Methoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole

Cat. No.: B8216917
M. Wt: 351.29 g/mol
InChI Key: CHMHCGAHUXHVNY-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole is a chemical compound with the molecular formula C₁₄H₁₀F₅NO₂S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole typically involves the following steps:

    Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a nitrile oxide and an alkyne.

    Introduction of the pentafluorosulfanyl group:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzo[c]isoxazole derivatives .

Scientific Research Applications

3-(4-Methoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole involves its interaction with specific molecular targets and pathways within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole is unique due to the presence of the pentafluorosulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

pentafluoro-[3-(4-methoxyphenyl)-2,1-benzoxazol-5-yl]-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F5NO2S/c1-21-10-4-2-9(3-5-10)14-12-8-11(23(15,16,17,18)19)6-7-13(12)20-22-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMHCGAHUXHVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)S(F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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